2-[(E)-3-chlorobut-2-enyl]isoindole-1,3-dione
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Overview
Description
2-[(E)-3-chlorobut-2-enyl]isoindole-1,3-dione is a compound belonging to the class of isoindole derivatives, specifically isoindole-1,3-diones. These compounds are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-3-chlorobut-2-enyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate amine, followed by further functionalization. One common method involves the reaction of phthalic anhydride with 3-chlorobut-2-enylamine under reflux conditions in a suitable solvent such as toluene . The reaction is catalyzed by an acid catalyst like sulfuric acid or p-toluenesulfonic acid, leading to the formation of the desired isoindole-1,3-dione derivative.
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or nickel complexes may be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-3-chlorobut-2-enyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoindole-1,3-dione derivatives.
Scientific Research Applications
2-[(E)-3-chlorobut-2-enyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of 2-[(E)-3-chlorobut-2-enyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally related compound with similar chemical properties but different biological activities.
N-isoindoline-1,3-dione: Another isoindole derivative with diverse applications in pharmaceuticals and materials science.
Uniqueness
2-[(E)-3-chlorobut-2-enyl]isoindole-1,3-dione is unique due to its specific functional groups, which confer distinct reactivity and biological properties. The presence of the chloro group and the unsaturated butenyl chain allows for unique substitution and addition reactions, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-[(E)-3-chlorobut-2-enyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8(13)6-7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-6H,7H2,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZOBPZDFLYZNS-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C(=O)C2=CC=CC=C2C1=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CN1C(=O)C2=CC=CC=C2C1=O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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